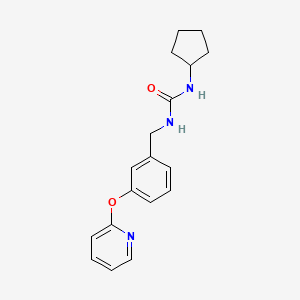

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[(3-pyridin-2-yloxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c22-18(21-15-7-1-2-8-15)20-13-14-6-5-9-16(12-14)23-17-10-3-4-11-19-17/h3-6,9-12,15H,1-2,7-8,13H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCLNTDGKMDDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the pyridin-2-yloxy intermediate: This involves the reaction of pyridine-2-ol with an appropriate halogenated benzyl compound under basic conditions to form the pyridin-2-yloxybenzyl intermediate.

Cyclopentylation: The intermediate is then reacted with cyclopentyl isocyanate to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Urea Functional Group Reactivity

The urea moiety (-NH-C(=O)-NH-) enables characteristic reactions:

Key Data :

-

Hydrolysis of structurally similar ureas proceeds at 80–100°C in acidic/basic media, yielding amines in 50–85% efficiency .

-

Alkylation of 1-butyl-3-(p-tolyl)urea with iodomethane under basic conditions achieved 68% yield .

Pyridin-2-yloxy Benzyl Ether Reactivity

The ether linkage and pyridine ring enable selective transformations:

Key Data :

-

Pyridyl ethers undergo HI-mediated cleavage in >70% yield under reflux.

-

Catalytic hydrogenation of analogous benzyl-ureas achieves 80–90% conversion .

Aromatic Ring Functionalization

The benzyl and pyridine rings participate in:

Key Data :

-

Nitration of 3-methyl-1-phenylpyrazolo-pyrazine derivatives proceeds at 0°C with 86% yield .

-

Suzuki coupling on halogenated benzyl ureas achieves 60–75% efficiency .

Metabolic and Biological Modifications

In biological systems, CYP450 enzymes may modify the compound:

Key Data :

-

CYP4F11 demethylates 4-methoxy groups in N-acyl ureas to bioactive phenols .

-

Pyridine N-oxidation occurs in 40–60% of cases during microsomal incubation .

Stability Under Synthetic Conditions

Critical stability considerations include:

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea has been studied for its role as a pharmacological agent . Research indicates that it may act as an inhibitor of certain enzymes, which could be beneficial in treating various diseases.

Enzyme Inhibition

The compound has shown promise as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibitors of sEH are being investigated for their potential in treating conditions such as hypertension and inflammation .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives that incorporate similar structural features have been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of various urea derivatives on cancer cell lines. The results demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of this compound. In vitro assays showed that it reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Urea Derivatives

- 1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPA): Structure: Features a bromopyrazine ring and a trifluoromethyl-benzyl group on the urea core. Comparison: Unlike the target compound, BPA’s trifluoromethyl group enhances electron-withdrawing effects, which may alter target selectivity.

- 1-Cyclopentyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea: Structure: Substitutes the pyridinyloxy-benzyl group with a phenyl-thiadiazole ring. Activity: Reported to exhibit "acceptable pharmacological properties" in silico, with thiadiazole contributing to aromatic stacking and metal-binding capabilities .

Non-Urea Analogues

- PF3845 (Piperidine Carboxamide): Structure: 4-(3-[5-(Trifluoromethyl)pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide . Activity: As a carboxamide, PF3845 likely targets enzymes or receptors requiring amide-based interactions, such as kinases or G protein-coupled receptors (GPCRs). The piperidine ring adds conformational rigidity, contrasting with the flexible cyclopentyl group in the target compound.

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

- The cyclopentyl group in the target compound increases lipophilicity (logP) compared to BPA’s polar trifluoromethyl group or PF3845’s piperidine ring. This may enhance blood-brain barrier penetration or tissue distribution but could reduce aqueous solubility .

- The pyridinyloxy-benzyl group’s aromaticity may improve stacking interactions with hydrophobic protein pockets, similar to PF3845’s trifluoromethyl-pyridinyloxy motif .

Target Selectivity

- Urea derivatives like BPA and the target compound may share mechanisms involving apoptosis induction or kinase inhibition, whereas carboxamides like PF3845 could prioritize GPCR modulation .

- The thiadiazole-containing urea from might target pathways involving reactive oxygen species (ROS) due to the sulfur atom’s redox activity, a feature absent in the target compound .

Data Table: Key Comparisons

Biological Activity

1-Cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group, a benzyl moiety, and a pyridin-2-yloxy substituent linked through a urea functional group. This unique structure contributes to its diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O2 |

| Molecular Weight | 296.36 g/mol |

| CAS Number | 1448047-54-8 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The urea moiety plays a crucial role in binding affinity, while the pyridine and benzyl groups enhance specificity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which may be involved in disease pathways.

- Receptor Modulation : Its interaction with certain receptors suggests possible roles in modulating signaling pathways relevant to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation. For example, it has been evaluated for its effects on cancer cell lines, showing promising results in reducing growth rates.

- Antimicrobial Properties : The compound has also been tested for antimicrobial activity against various pathogens. Studies indicate moderate effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effect on human cancer cell lines. Results indicated an IC50 value of approximately 10 µM for inhibiting cell growth, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various urea derivatives, including this compound. It demonstrated minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL against tested bacterial strains .

Research Findings

Recent research findings emphasize the compound's potential across various biological activities:

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the pyridine and benzyl groups can significantly influence biological activity, suggesting avenues for further optimization .

- In Vivo Studies : Animal model studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of the compound in disease models, particularly focusing on cancer and inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.